3-(m-Tolyl)cyclopentanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

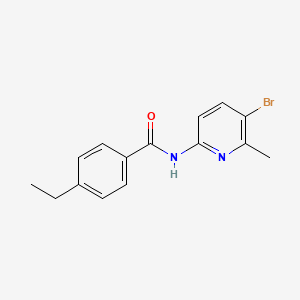

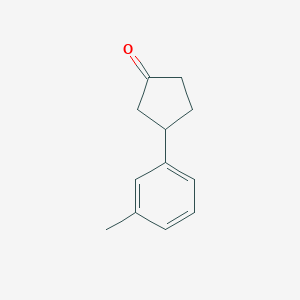

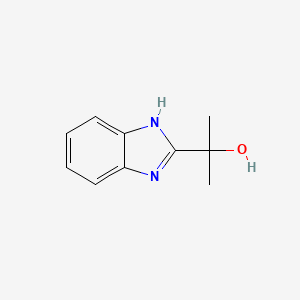

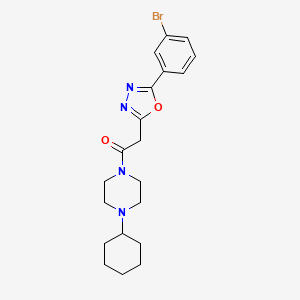

3-(m-Tolyl)cyclopentanone is a chemical compound with the molecular formula C12H14O . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of cyclopentanone derivatives like 3-(m-Tolyl)cyclopentanone can be achieved through various methods. One common method involves the oxidation of cyclopentanol . Another method involves the conversion of biomass-based cyclopentanone molecules under solvent-free conditions .Molecular Structure Analysis

The molecular structure of 3-(m-Tolyl)cyclopentanone consists of a five-membered ring with a carbonyl (C=O) group attached . The InChI code for this compound is 1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3 .Chemical Reactions Analysis

The reactions involving cyclopentanone derivatives are diverse. For instance, the Wittig reaction of cyclopentanone with phosphorus ylide has been studied theoretically . Another study discusses the conversion of biomass-based cyclopentanone molecules under solvent-free conditions .Physical And Chemical Properties Analysis

3-(m-Tolyl)cyclopentanone is a colorless to yellow liquid . The molecular weight of this compound is 174.24 . More detailed physical and chemical properties may require specific experimental measurements.Applications De Recherche Scientifique

Synthesis of Anthraquinone-Linked Cyclopentanone Derivatives

“3-(m-Tolyl)cyclopentanone” can be used in the synthesis of new bioactive anthraquinone derivatives. These compounds are produced using the grindstone method and have been found to have remarkable antibacterial, tyrosinase inhibitory, antioxidant, and cytotoxic activities .

Antioxidant Activity

The synthesized anthraquinone-linked cyclopentanone derivatives, which include “3-(m-Tolyl)cyclopentanone”, have shown moderate antioxidant activities. This suggests that these compounds could potentially be used in the development of new antioxidant treatments .

Antibacterial Activity

The anthraquinone-linked cyclopentanone derivatives have also demonstrated antibacterial activities. This indicates that “3-(m-Tolyl)cyclopentanone” and its derivatives could be used in the development of new antibacterial agents .

Tyrosinase Inhibitory Activity

These compounds have shown remarkable tyrosinase inhibitory activities. Tyrosinase is an enzyme that is involved in the production of melanin, so these compounds could potentially be used in the treatment of conditions related to melanin overproduction, such as hyperpigmentation .

Cytotoxic Activity

The anthraquinone-linked cyclopentanone derivatives have shown cytotoxic activities. This suggests that “3-(m-Tolyl)cyclopentanone” could potentially be used in the development of new cancer treatments .

Production of High Value Chemicals

“3-(m-Tolyl)cyclopentanone” can be produced from the bio-based platform molecule furfural. The conversion process yields the high value chemical cyclopentanone, which has a variety of uses in the chemical industry .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(3-methylphenyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSRAAHWTNDHIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(m-Tolyl)cyclopentanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635704.png)

![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2635705.png)

![2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2635710.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2635720.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2635722.png)